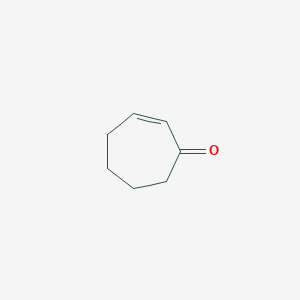

2-シクロヘプテン-1-オン

概要

説明

2-Cyclohepten-1-one is a chemical compound that is part of a broader class of cycloheptenones. These compounds are characterized by a seven-membered ring structure with a ketone functional group. The molecular structure of cycloheptadiene, a related compound, has been studied and found to exhibit pseudorotational motion between different forms, which is consistent with experimental data .

Synthesis Analysis

The synthesis of various cycloheptenones has been explored in several studies. A functionalized and chiral cyclohepten-one was synthesized from erythronic acid-4-lactone in a two-step process, demonstrating the potential for creating building blocks for further synthesis . Another study reported the synthesis of 2,4,6-cycloheptatrienethione, which is closely related to cycloheptenones, by reacting tropone with phosphorus pentasulfide . Additionally, the synthesis of 2-diazo-4,6-cycloheptadiene-1,3-dione was achieved, highlighting differences in resonance contributions of canonical forms compared to other diazo compounds .

Molecular Structure Analysis

The molecular structure of cycloheptadiene, which shares similarities with 2-cyclohepten-1-one, has been analyzed using molecular mechanics calculations. The findings suggest that cycloheptadiene has a structure that undergoes significant pseudorotational motion . This information can provide insights into the behavior and reactivity of 2-cyclohepten-1-one.

Chemical Reactions Analysis

Cycloheptenones can undergo various chemical reactions. For instance, 2-phenyl-2,5-cyclohexadien-1-ones, which are structurally related to 2-cyclohepten-1-one, have been shown to undergo regiospecific photorearrangements to yield highly substituted phenols . The photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one has also been studied, revealing that irradiation leads to [2+2] cycloaddition products without the phenyl migration typically associated with similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloheptenones and related compounds have been investigated. For example, the UV spectrum of 2,4,6-cycloheptatrienethione was measured, although the compound was found to be extremely unstable in concentrated solutions . The photophysical properties of cyclopentafused polycyclic aromatic hydrocarbons, which are structurally related to cycloheptenones, were studied, showing that their UV-vis spectra extend well into the visible range .

科学的研究の応用

ペルヒドロアズレンテルペノイドの合成

2-シクロヘプテン-1-オン: は、ペルヒドロアズレンテルペノイドの合成における重要な中間体として機能します 。これらのテルペノイドは、天然物中の存在と潜在的な治療特性のために重要です。この化合物の反応性により、これらの天然物質に見られる複雑な分子構造の構築が可能になります。

位置選択的アリル化

この化合物は、TMSClの存在下で、アリルインジウム試薬と位置選択的に反応します 。この反応は、有機合成において、特に薬理学的活性を持つ可能性のある環状化合物の構築において、新しい炭素-炭素結合を制御された方法で作成するために貴重です。

エナンチオ選択的合成

2-シクロヘプテン-1-オン: は、Bu2Znを、Cu(OTf)2とCH2架橋アゾリウム塩の触媒量の存在下で反応させて、(S)-3-ブチルシクロヘプタノンを生成します 。このエナンチオ選択的合成は、エナンチオマー純粋な薬物の製造における製薬業界にとって重要な側面である、特定のキラリティを持つ物質を作成するために重要です。

付加反応における求電子剤

α,β-エノンとして、2-シクロヘプテン-1-オンは、さまざまな付加反応に適した多機能的な求電子剤です 。これらの反応は、新しい官能基を導入し、分子の複雑さを拡大するために、有機化学において不可欠であり、これは新しい薬剤や材料の発見につながる可能性があります。

クロマトグラフィー分析

2-シクロヘプテン-1-オン: は、その独特の化学的性質により、HPLCなどのクロマトグラフィー技術を使用して分離できます 。このアプリケーションは、分析化学における化合物の精製と同定、および製薬製造における品質管理プロセスにおいて重要です。

作用機序

Target of Action

2-Cyclohepten-1-one, also known as Cyclohept-2-enone, is an α,β-enone

Mode of Action

The compound is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone . These reactions suggest that 2-Cyclohepten-1-one can form covalent bonds with its targets, leading to changes in their structure and function.

Pharmacokinetics

Its physical properties such as its liquid form and density of 0988 g/mL at 25 °C suggest that it could be absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 2-Cyclohepten-1-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other reactive substances could also potentially influence its action and efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cyclohept-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCRDVTWUYLPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149916 | |

| Record name | Cyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-66-0 | |

| Record name | 2-Cyclohepten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohepten-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

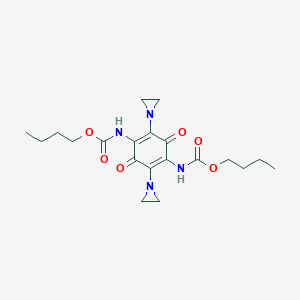

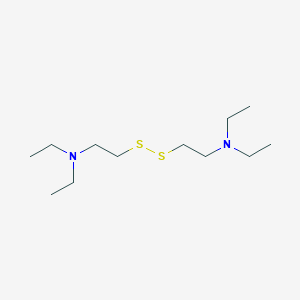

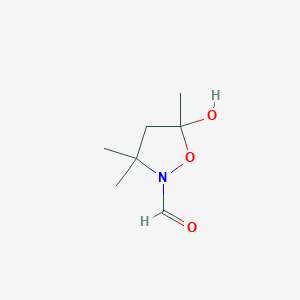

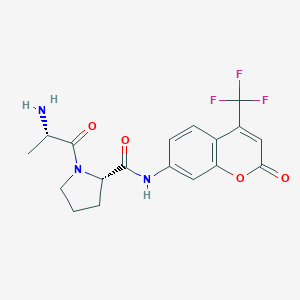

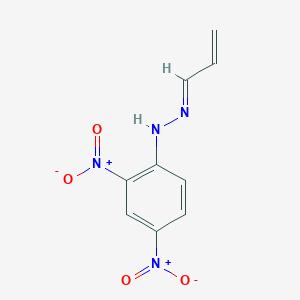

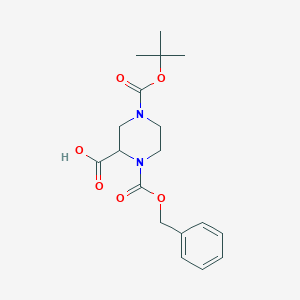

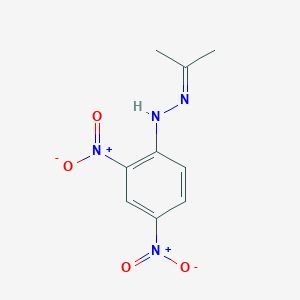

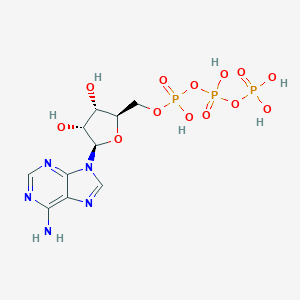

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)